4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen ring with a butanoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromen Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The butanoate ester is formed by reacting the chromen derivative with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under esterification conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the chromen ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the chromen ring or the butanoate ester.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution Reactions: Lewis acids like aluminum chloride, or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
- 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3-{[(4-methylphenyl)sulfonyl]amino}propanoate
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate stands out due to its unique combination of a chromen ring and a butanoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H23NO6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C24H23NO6/c26-22(10-5-13-25-24(28)29-15-16-6-2-1-3-7-16)30-17-11-12-19-18-8-4-9-20(18)23(27)31-21(19)14-17/h1-3,6-7,11-12,14H,4-5,8-10,13,15H2,(H,25,28) |
InChI Key |
GGBVEKPVWBJOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)CCCNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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